molecular formula C20H27N3O3S B12723095 Methanesulfonamide, N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- CAS No. 85868-58-2

Methanesulfonamide, N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-

Cat. No.: B12723095
CAS No.: 85868-58-2
M. Wt: 389.5 g/mol
InChI Key: UMEJXOPXPOQORH-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is a chemical compound known for its diverse applications in scientific research and industry. This compound features a methanesulfonamide group attached to a phenyl ring, which is further connected to a piperazine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- typically involves the reaction of substituted anilines with bromo acetyl bromide in an aqueous basic medium to form electrophiles. These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methanesulfonamide, N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to enhance bioactivity by interacting with biological macromolecules . The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonamide, N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

85868-58-2

Molecular Formula

C20H27N3O3S

Molecular Weight

389.5 g/mol

IUPAC Name

N-[3-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]methanesulfonamide

InChI

InChI=1S/C20H27N3O3S/c1-27(24,25)21-18-7-5-10-20(17-18)26-16-6-11-22-12-14-23(15-13-22)19-8-3-2-4-9-19/h2-5,7-10,17,21H,6,11-16H2,1H3

InChI Key

UMEJXOPXPOQORH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC=C1)OCCCN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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